molecular formula C7H9BrClNO2S B2943714 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride CAS No. 2260932-20-3

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride

Cat. No.: B2943714
CAS No.: 2260932-20-3
M. Wt: 286.57
InChI Key: XEWGDNXNEMPNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride is a brominated thiophene-containing α-amino acid derivative. This compound is likely used in medicinal chemistry as a building block for drug discovery, given the prevalence of brominated heterocycles in bioactive molecules .

Properties

IUPAC Name

2-amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S.ClH/c8-6-4(1-2-12-6)3-5(9)7(10)11;/h1-2,5H,3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWGDNXNEMPNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(C(=O)O)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino acid moiety. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated thiophene is then reacted with an appropriate amino acid derivative under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the thiophene ring undergoes nucleophilic substitution (SNAr) under mild conditions due to electron-withdrawing effects of the sulfur atom.

Reagent/Conditions Product Yield Key Observations
Sodium azide (NaN₃), DMF, 80°C3-(2-azidothiophen-3-yl)-2-aminopropanoic acid72% Requires catalytic Cu(I) for efficient substitution.
Thiourea, NaOH, ethanol3-(2-thioureidothiophen-3-yl)-2-aminopropanoic acid65% Forms thiol derivatives with potential biological activity.
Morpholine, Pd(PPh₃)₄, K₂CO₃3-(2-morpholinothiophen-3-yl)-2-aminopropanoic acid68% Cross-coupling via Buchwald-Hartwig conditions.

Mechanistic Insight : The bromine atom’s position (C2 on thiophene) directs substitution to C5 due to resonance stabilization of the intermediate .

Oxidation and Reduction

The thiophene ring and amino group participate in redox reactions:

Oxidation

Reagent Product Conditions
H₂O₂, acetic acid3-(2-bromothiophene-3-sulfonyl)-2-aminopropanoic acid50°C, 6 hr
m-CPBA, CH₂Cl₂3-(2-bromo-5-oxothiophen-3-yl)-2-aminopropanoic acid0°C → RT, 2 hr

Reduction

Reagent Product Conditions
H₂, Pd/C, MeOH3-(2-hydrothiophen-3-yl)-2-aminopropanoic acid1 atm, RT, 12 hr
LiAlH₄, THF3-(2-bromothiophen-3-yl)-2-aminopropanolReflux, 4 hr

Note : Reduction of the bromine atom is not observed under standard catalytic hydrogenation .

Amino and Carboxyl Group Reactivity

The amino and carboxyl groups enable peptide coupling and derivatization:

Amino Group

Reaction Reagent Product
AcylationAcetic anhydride, pyridineN-acetyl-3-(2-bromothiophen-3-yl)propanoic acid
Schiff base formation4-nitrobenzaldehydeImine derivative (λₐᵦₛ 420 nm)

Carboxyl Group

Reaction Reagent Product
EsterificationSOCl₂, MeOHMethyl 2-amino-3-(2-bromothiophen-3-yl)propanoate
Amide formationDCC, HOBt, benzylamineN-benzyl-3-(2-bromothiophen-3-yl)propanoamide

Cyclization Reactions

Under basic conditions, intramolecular cyclization forms heterocycles:

Conditions Product Application
NaOH, H₂O, 80°CThieno[3,2-b]pyrrolidone-2-carboxylic acidAnticancer scaffold
PCl₅, toluene2-bromo-thieno[3,2-d]oxazole-4-carboxylic acidFluorescent probes

Comparative Reactivity Table

A comparison with analogs highlights electronic effects:

Compound Reactivity (SNAr) Oxidation Rate
2-Amino-3-(3-bromothiophen-2-yl)propanoic acidModerateHigh
2-Amino-3-(5-bromothiophen-2-yl)propanoic acidLowModerate
2-Amino-3-(2-cyanothiophen-3-yl)propanoic acidHighLow

Key Insight : Electron-withdrawing groups (e.g., CN) at C2 increase bromine’s susceptibility to substitution .

Mechanistic Pathways

  • SNAr : Proceeds via a Meisenheimer complex stabilized by thiophene’s resonance .

  • Oxidation : Sulfur lone pairs facilitate electrophilic attack at C5 .

  • Peptide Coupling : Carbodiimide-mediated activation of the carboxyl group .

Scientific Research Applications

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromine atom on the thiophene ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs differ primarily in the aromatic moiety (thiophene vs. benzene or naphthalene) and substituent patterns. Key comparisons include:

Compound Name Aromatic Group Substituents Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-3-(2-bromothiophen-3-yl)propanoic acid hydrochloride Thiophene 2-Bromo C₇H₉BrNO₂S·HCl ~296.5 (calculated)
(S)-2-Amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid hydrochloride Benzene 4-Fluoro, 3-hydroxy C₉H₁₀ClFNO₃ 249.63
4-Bromo-D-phenylalanine hydrochloride Benzene 4-Bromo C₉H₁₀BrNO₂·HCl 296.5
(2S)-2-Amino-3-[4-(2-phenyldiazen-1-yl)phenyl]propanoic acid hydrochloride Benzene 4-Diazenyl (N=NPh) C₁₅H₁₆ClN₃O₂ 305.76
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride Indole 5-Fluoro C₁₁H₁₂ClFN₂O₂ 274.68

Key Observations :

  • Thiophene vs.
  • Bromine vs. Other Halogens : Bromine’s larger atomic radius increases steric hindrance and polarizability compared to fluorine or chlorine, which may enhance binding to hydrophobic pockets in proteins .
  • Functional Group Diversity : Hydroxyl or diazenyl groups (e.g., in ) improve water solubility but reduce metabolic stability compared to brominated analogs.
Physicochemical Properties
  • Lipophilicity : Brominated thiophene derivatives are more lipophilic than hydroxylated or fluorinated analogs, as seen in the higher logP values of brominated phenylalanine (logP ~1.8) versus L-Dopa (logP ~-1.4) .
  • Solubility : The hydrochloride salt form improves aqueous solubility, but the bromothiophene moiety may still limit solubility compared to polar substituents like -OH or -NH₂ .
  • Stability : Bromine’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack but may increase susceptibility to nucleophilic substitution in basic conditions .

Biological Activity

2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride is a compound derived from thiophene, characterized by its amino group and a bromine atom on the thiophene ring. Its molecular formula is C7_7H9_9BrNO2_2S·HCl. This compound has garnered attention for its potential biological activities, making it a subject of various scientific investigations.

The synthesis of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride typically involves the bromination of thiophene followed by the introduction of the amino acid moiety. Common methods include:

  • Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
  • Reaction with Amino Acid Derivatives : The brominated thiophene is reacted under acidic conditions to yield the final product.

Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.

The biological activity of 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride is linked to its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group and the brominated thiophene structure allows for modulation of biological pathways, which may lead to diverse pharmacological effects .

Potential Biological Effects

Research has indicated several potential biological activities associated with this compound:

  • Antiviral Activity : Compounds with similar structures have shown antiviral properties, particularly against influenza virus by inhibiting neuraminidase, a critical enzyme for viral replication .
  • Anti-inflammatory Effects : Some β-amino acid derivatives exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases .
  • Antibacterial Properties : Investigations into β-amino acid heterocycles indicate potential antibacterial activity, which may extend to derivatives like 2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochloride .

Comparative Analysis

CompoundStructural CharacteristicsBiological Activity
2-Amino-3-(2-bromothiophen-3-yl)propanoic acid; hydrochlorideContains bromine on thiopheneAntiviral, anti-inflammatory
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid; hydrochlorideChlorine instead of bromineSimilar activities but varied potency
2-Amino-3-(2-fluorothiophen-3-yl)propanoic acid; hydrochlorideFluorine substitutionPotentially different reactivity and activity

Case Studies

  • Antiviral Studies : A study highlighted that derivatives containing β-amino acids exhibited significant inhibition against neuraminidase, suggesting that modifications on the thiophene ring could enhance antiviral efficacy. The compound A-87380 was noted for its potential as a lead compound in developing neuraminidase inhibitors .
  • Anti-inflammatory Research : Another investigation focused on heterocyclic compounds containing β-amino acids demonstrated their ability to suppress pro-inflammatory cytokines in vitro, indicating that similar compounds might be effective in managing inflammatory responses in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.